molecular formula C9H11ClN2O B8052544 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Cat. No.: B8052544
M. Wt: 198.65 g/mol
InChI Key: SHCGXNAWGYFVRX-UHFFFAOYSA-N
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Description

3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chiral organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . Its CAS Registry Number is 1245623-77-1 . This product is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. The (R)-enantiomer of this compound is available from suppliers . Structurally, it belongs to a class of compounds featuring a benzonitrile core substituted with an amino alcohol group, a motif present in various bioactive molecules and pharmaceutical intermediates . For instance, similar 2-amino-1-phenylethanol structures are investigated in medicinal chemistry for their activity as β2-adrenoceptor agonists . The nitrile functional group is commonly found in pharmaceuticals and often contributes to target binding through hydrogen bonding or dipole interactions, sometimes acting as a bioisostere for carbonyl groups . Researchers value this nitrile group for its metabolic stability and its role as a versatile chemical handle for further synthetic modification . This combination of features makes this compound a potential building block in organic synthesis and drug discovery efforts.

Properties

IUPAC Name

3-(1-amino-2-hydroxyethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCGXNAWGYFVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Applications

1. Anticancer Research

Studies have indicated that 3-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride exhibits potential anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and cell cycle regulation.

Case Study Example :
A study published in a peer-reviewed journal demonstrated that this compound effectively reduced the viability of specific cancer cell lines, suggesting its utility as a lead compound for developing novel anticancer agents.

2. Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. It has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Study Example :
In vitro studies have reported that treatment with this compound resulted in decreased markers of oxidative damage in neuronal cultures, indicating its potential application in neuroprotective therapies.

Pharmaceutical Applications

1. Drug Development

Given its structural characteristics, this compound serves as an important scaffold in drug design. Its ability to interact with various biological targets makes it a candidate for further modification and optimization in pharmaceutical development.

2. Synthesis of Derivatives

The compound can be utilized as a starting material for synthesizing various derivatives with enhanced biological activity. Researchers have been able to modify the amino and hydroxyl groups to create compounds with improved efficacy against specific diseases.

Summary of Research Findings

Application AreaFindingsReferences
Anticancer ResearchInhibits cancer cell proliferation; induces apoptosis[Study on Anticancer Effects]
Neuroprotective EffectsProtects neuronal cells from oxidative stress; reduces excitotoxicity[Neuroprotection Study]
Drug DevelopmentServes as a scaffold for drug design; potential for derivative synthesis[Pharmaceutical Research]

Mechanism of Action

The mechanism by which 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Structural Differences Evidence ID
3-(1-Amino-2-hydroxyethyl)benzonitrile HCl C₉H₁₀N₂O·HCl 198.65 –NH₂, –OH on ethyl chain (meta) Reference compound
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 –CH₂NH₂ (meta) Lacks hydroxyl group; simpler side chain
4-(Aminomethyl)benzonitrile HCl C₈H₈N₂·HCl 168.62 –CH₂NH₂ (para) Positional isomer; no hydroxyl group
3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile HCl C₉H₇F₃N₂·HCl 242.62 –NH₂, –CF₃ on ethyl chain (meta) Fluorine substitution enhances lipophilicity
(S)-3-(1-Amino-2-Methylpropyl)benzonitrile HCl C₁₁H₁₄N₂·HCl 210.70 –NH₂, branched –CH(CH₃)₂ (meta) Increased steric bulk
(R)-4-(1-Amino-2-methoxyethyl)benzonitrile HCl C₁₀H₁₃ClN₂O 212.68 –NH₂, –OCH₃ on ethyl chain (para) Methoxy group replaces –OH; para position
Bunitrolol Hydrochloride C₁₄H₂₀ClN₂O₂ 296.78 –OCH₂CH(OH)CH₂NH(t-Bu) (ortho) Beta-blocker with tertiary butylamino group

Key Findings from Structural Comparisons:

Substituent Effects on Physicochemical Properties: Hydroxyl vs. Methoxy: The hydroxyl group in 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride increases hydrophilicity compared to the methoxy-substituted analog (CAS 2061996-79-8) , which may enhance aqueous solubility but reduce membrane permeability.

Positional Isomerism: The para-substituted 4-(Aminomethyl)benzonitrile HCl and para-methoxy derivative demonstrate altered binding affinities in receptor-targeted applications compared to the meta-substituted reference compound.

Steric and Electronic Modifications: Branched side chains, as seen in (S)-3-(1-Amino-2-Methylpropyl)benzonitrile HCl , introduce steric hindrance that may impede interactions with enzymatic active sites.

Pharmacological Relevance :

  • Bunitrolol Hydrochloride , a beta-blocker, highlights how benzonitrile derivatives with extended alkoxy-amine side chains can achieve specific receptor binding (e.g., β-adrenergic receptors).

Biological Activity

3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a benzonitrile group linked to a hydroxyethylamine moiety, exhibits various interactions with biological targets, making it a subject of research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN2O\text{C}_9\text{H}_{10}\text{ClN}_2\text{O}. Its structure includes:

  • Amino group : Contributes to hydrogen bonding.
  • Hydroxyl group : Enhances solubility and reactivity.
  • Benzonitrile moiety : Imparts specific binding characteristics to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of various biochemical pathways. Notably, the compound may influence:

  • Enzyme activity modulation.
  • Receptor binding affinities.
  • Cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal applications:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound can possess antimicrobial properties. The presence of the nitrile group enhances the compound's interaction with microbial enzymes, potentially leading to inhibition of growth.

2. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell metabolism has been explored, indicating potential pathways for therapeutic applications.

3. Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects, which are being investigated in the context of neurodegenerative diseases. Its interaction with neurotransmitter receptors could play a role in modulating neuronal activity.

Case Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:

StudyFocusFindings
AntimicrobialShowed inhibition against various bacterial strains.
AnticancerInhibited enzyme activity associated with tumor growth.
NeuroprotectionSuggested modulation of neurotransmitter receptors, enhancing neuronal survival.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

  • Absorption : The hydroxyethyl group improves solubility, leading to better absorption profiles.
  • Distribution : Studies indicate favorable distribution characteristics due to its lipophilicity.
  • Metabolism : Initial findings suggest metabolic pathways involving conjugation reactions.
  • Excretion : Predominantly renal excretion has been observed in preliminary studies.

Chemical Reactions Analysis

Chemical Reactions Involving 3-(1-Amino-2-hydroxyethyl)benzonitrile Hydrochloride

This compound can participate in several types of chemical reactions:

  • Acid-Base Reactions : The hydroxyl group can engage in acid-base reactions, influencing solubility and reactivity in different pH environments.

  • Nucleophilic Substitutions : The amino group can act as a nucleophile in substitution reactions.

  • Hydrogen Bonding : Both amino and hydroxyl groups enable hydrogen bonding, crucial for interactions with biological targets.

Influence of Solvents and Catalysts

The choice of solvent and catalyst significantly affects the outcome of reactions involving this compound:

SolventDielectric ConstantEffect on Reaction
Benzene2.27Low polarity, less effective for polar reactions
Acetonitrile37.5High polarity, enhances reaction rates for polar intermediates
Dimethyl Sulfoxide (DMSO)46.7High polarity, stabilizes polar intermediates effectively

Catalysts like triethylamine or phosphines can enhance reaction rates by facilitating proton transfer or acting as nucleophiles .

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed.

Preparation Methods

Imidization with tert-Butyl Carbamate

A method adapted from CN111471001A involves condensing 3-cyanobenzaldehyde with tert-butyl carbamate to form an imine intermediate. This reaction is catalyzed by sodium benzenesulfonate and formic acid under reflux (50–100°C).

Reaction conditions :

  • Molar ratios : 3-cyanobenzaldehyde (1.5 eq), tert-butyl carbamate (1 eq).

  • Catalysts : Sodium benzenesulfonate (2 eq), formic acid (2 eq).

  • Base : Potassium carbonate (4 eq).

  • Drying agent : Sodium sulfate (5 eq).

The imine intermediate, NN-[(3-cyanophenyl)methylene]tert-butyl carbamate, is isolated via filtration and recrystallization. This step achieves >85% yield in analogous systems.

Chiral Addition with Trimethylsilyl Cyanide

Chiral induction is critical for stereoselective synthesis. Using tetra-n-butyltitanium oxide (0.05 eq) and NN-(2'-hydroxyphenyl)methyl-(RR)-2-amino-3,3-dimethyl-butanol (0.05 eq) as chiral inducers, trimethylsilyl cyanide adds to the imine intermediate.

Optimized parameters :

  • Solvent : n-Butanol (polar aprotic, enhances enantiomeric excess).

  • Temperature : 35°C (balances reaction rate and stereocontrol).

  • Time : 12–24 hours.

This step generates (RR)-NN-[cyano(3-cyanophenyl)methyl]tert-butyl carbamate with an enantiomeric excess (ee) of >90% in related compounds.

Hydrolysis and Reduction to Amino Alcohol

Acidic Hydrolysis of the Carbamate

The tert-butyl carbamate group is cleaved under acidic conditions. Hydrochloric acid (6 M, 85°C, 4 hours) hydrolyzes the intermediate to (RR)-2-amino-2-(3-cyanophenyl)acetic acid.

Side reactions :

  • Nitrile hydrolysis to carboxylic acids (mitigated by controlled HCl concentration).

  • Racemization (minimized at temperatures <90°C).

Borohydride-Iodine Reduction

The carboxylic acid group is reduced to a hydroxyethyl moiety using sodium borohydride (NaBH4\text{NaBH}_4) and iodine (I2\text{I}_2) in tetrahydrofuran (THF) at 65°C.

Mechanism :

  • I2\text{I}_2 activates the carboxylate via iodination.

  • NaBH4\text{NaBH}_4 delivers hydride to form the alcohol.

Stoichiometry :

  • (RR)-2-Amino-2-(3-cyanophenyl)acetic acid (1 eq).

  • NaBH4\text{NaBH}_4 (2.5 eq), I2\text{I}_2 (1.2 eq).

This step yields 3-(1-amino-2-hydroxyethyl)benzonitrile with >75% efficiency in analogous reductions.

Salt Formation and Purification

The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt. Recrystallization from ethanol/water (1:3 v/v) affords the pure product.

Analytical data :

  • Melting point : 215–218°C (decomposes).

  • HPLC purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).

Alternative Synthetic Routes

Strecker Synthesis

3-Cyanobenzaldehyde reacts with ammonium chloride and potassium cyanide to form an α-aminonitrile, which is hydrolyzed to the amino alcohol. However, this method suffers from poor stereocontrol and low yields (<50%).

Reductive Amination

A ketone precursor, 3-cyanophenylglyoxal, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. While straightforward, this route requires high-pressure hydrogenation and affords racemic product.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
Imine/Chiral AdditionHigh stereoselectivity, mild conditionsMulti-step, costly catalysts70–85
Strecker SynthesisSimple reagentsPoor ee, side reactions40–50
Reductive AminationOne-pot reactionRacemic product, harsh conditions60–70

Industrial-Scale Considerations

For bulk production, the imine/chiral addition route is preferred due to scalability and enantiomeric purity. Critical factors include:

  • Catalyst recycling : Tetra-n-butyltitanium oxide recovery via distillation.

  • Solvent selection : n-Butanol (low toxicity, high boiling point).

  • Cost analysis : Raw materials account for 60% of total costs, emphasizing the need for affordable starting materials .

Q & A

Basic: What analytical techniques are recommended for characterizing 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride?

Answer:
Characterization should combine chromatographic and spectroscopic methods:

  • HPLC : Assess purity (>98% as per commercial standards; ensure column compatibility with polar nitrile groups) .
  • LogP and PSA : Determine lipophilicity (LogP ~2.88) and polar surface area (PSA ~65.28 Ų) using computational tools or experimental partitioning assays .
  • Spectroscopy :
    • NMR : Confirm benzonitrile and hydroxyethylamine moieties (e.g., aromatic protons at δ 7.5–8.0 ppm, NH/OH signals in DMSO-d6).
    • IR : Identify nitrile (C≡N stretch ~2240 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹) groups .
  • Melting Point : Validate crystalline consistency (163–165°C for analogs) .

Advanced: How can researchers optimize enantioselective synthesis of this compound?

Answer:
Key strategies include:

  • Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., chiral epoxides or amino alcohols) to control stereochemistry at the hydroxyethylamine center .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone intermediates .
  • Racemization Mitigation : Conduct reactions at low temperatures (<0°C) and avoid prolonged exposure to acidic/basic conditions .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (causes irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant) .
  • Storage : Keep in airtight containers, away from moisture and oxidizers, at room temperature .

Advanced: How can discrepancies in reaction yields under varying solvent conditions be resolved?

Answer:

  • Solvent Screening : Test polar aprotic (e.g., DMF, acetonitrile) vs. protic (e.g., ethanol) solvents to optimize nitrile group stability and intermediate solubility .
  • Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify side reactions (e.g., hydrolysis of nitrile to amide in aqueous media) .
  • Additives : Use scavengers (e.g., molecular sieves) to trap water in moisture-sensitive steps .

Basic: What structural features influence the reactivity of this compound?

Answer:

  • Nitrile Group : Electrophilic susceptibility to nucleophilic attack (e.g., hydrolysis to amide under acidic/basic conditions) .
  • Hydroxyethylamine Moiety : Participates in hydrogen bonding (affects solubility) and may undergo oxidation to ketone derivatives .
  • Aromatic Ring : Directs electrophilic substitution (e.g., halogenation at meta positions) .

Advanced: How can spectral data contradictions in structural confirmation be resolved?

Answer:

  • Multi-NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Confirm absolute configuration of chiral centers if single crystals are obtainable .
  • Mass Spectrometry : Compare experimental isotopic patterns with theoretical values (e.g., ESI-MS for molecular ion [M+H]⁺) .

Basic: How should purity and stability be assessed during storage?

Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for nitrile hydrolysis or amine oxidation .
  • Impurity Profiling : Identify degradation products (e.g., benzonitrile derivatives) using LC-MS .

Advanced: What strategies mitigate racemization during synthesis?

Answer:

  • Low-Temperature Conditions : Perform reactions below 0°C to reduce thermal racemization of chiral centers .
  • Steric Hindrance : Introduce bulky protecting groups (e.g., tert-butyl carbamates) to shield the amino group .
  • Enzymatic Resolution : Use lipases or proteases to separate enantiomers post-synthesis .

Basic: What environmental handling guidelines apply to this compound?

Answer:

  • Waste Disposal : Follow EPA TSCA guidelines for nitrile-containing compounds (neutralize with dilute NaOH before disposal) .
  • Ecotoxicity : Limited data available; assume acute toxicity to aquatic life and avoid release into waterways .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric Replacement : Substitute nitrile with tetrazole or carboxylate groups to modulate polarity .
  • Side-Chain Modifications : Introduce alkyl/aryl groups on the hydroxyethylamine to enhance receptor binding .
  • Pharmacophore Mapping : Use computational docking (e.g., AutoDock) to predict interactions with biological targets (e.g., kinases) .

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